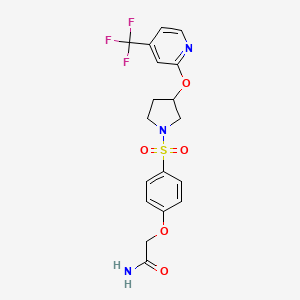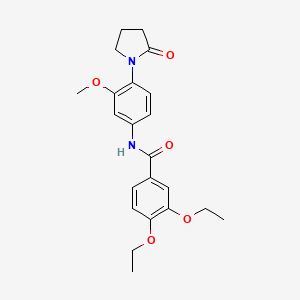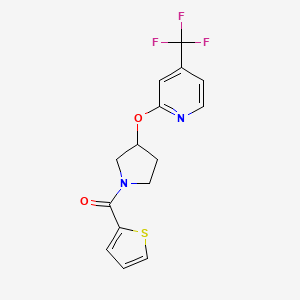
2-(4-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of this compound involves the use of trifluoromethylpyridine (TFMP) and its derivatives. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . The pyrrolidine ring, a five-membered nitrogen heterocycle, is also used widely in the synthesis of compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The development of fluorinated organic chemicals is becoming an increasingly important research topic .Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique
Novel Soluble Fluorinated Polyamides
- Synthesis and Properties: A study focused on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides, synthesized using a new diamine containing pyridine and trifluoromethylphenyl groups, showed excellent solubility in organic solvents and exhibited high thermal stability, transparency, and mechanical strength. The polymers' low dielectric constants and moisture absorption make them suitable for electronic applications (Liu et al., 2013).
Polyamide-Imides with Ether and Sulfur Linkages
- Preparation and Properties: Another research discussed the preparation and properties of new ortho-linked polyamide-imides bearing flexible ether and sulfide links, along with electron-withdrawing trifluoromethyl groups. These materials displayed outstanding solubility, good thermal stability, and low refractive indexes, making them potential candidates for advanced material applications (Shockravi et al., 2009).
Soluble Polyimides with Pyridine and Fluorine
- Synthesis and Characterization: Research on the synthesis and characterization of soluble polyimides derived from polycondensation of aromatic diamine monomers containing both pyridine and fluorine has shown that these polyimides offer excellent solubility, high glass-transition temperatures, and good thermal stability. Their amorphous nature supports potential use in high-performance polymers for the electronics industry (Zhang et al., 2007).
Mécanisme D'action
Orientations Futures
The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
Propriétés
IUPAC Name |
2-[4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O5S/c19-18(20,21)12-5-7-23-17(9-12)29-14-6-8-24(10-14)30(26,27)15-3-1-13(2-4-15)28-11-16(22)25/h1-5,7,9,14H,6,8,10-11H2,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZVVRJLBPOAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2665221.png)

![(E)-2-(4-(difluoromethoxy)benzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2665223.png)
![1-(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2665224.png)


![7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2665228.png)

![N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2665235.png)


![2-[(4-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2665241.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665242.png)

